molecular formula C12H9ClN2O2S B1684154 Way 120744 CAS No. 127810-07-5

Way 120744

Cat. No.: B1684154
CAS No.: 127810-07-5
M. Wt: 280.73 g/mol
InChI Key: AFSHNJLKCYAWRX-UHFFFAOYSA-N
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Description

This compound (CAS 127810-07-5), referred to herein as Compound 45, is a naphthalenylmethyl-substituted 3H-1,2,3,5-oxathiadiazole 2-oxide derivative. It was developed as part of a series of antihyperglycemic agents targeting type 2 diabetes mellitus. The 5-chloro substitution on the naphthalene ring is critical for its pharmacological potency, as halogenation at positions 1, 5, or 8 of the naphthalene moiety enhances activity in db/db mice models . Its synthesis involves sequential reactions with sulfuryl chloride in dichloromethane, followed by purification via crystallization .

Properties

IUPAC Name

4-[(5-chloronaphthalen-2-yl)methyl]-5H-1,2,3,5-oxathiadiazole 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-11-3-1-2-9-6-8(4-5-10(9)11)7-12-14-17-18(16)15-12/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHNJLKCYAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=NS(=O)ON3)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925988
Record name 4-[(5-Chloronaphthalen-2-yl)methyl]-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127810-07-5
Record name Way 120744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127810075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(5-Chloronaphthalen-2-yl)methyl]-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their comparative properties:

Compound Name & ID Substituent on Naphthalene Core Heterocycle Biological Activity (db/db mice) Melting Point (°C) Key References
4-((5-Chloronaphthalen-2-yl)methyl)-3H-1,2,3,5-oxathiadiazole 2-oxide (45) 5-Cl 3H-1,2,3,5-oxathiadiazole 2-oxide Potent antihyperglycemic Not reported
4-[(7-Methoxynaphth-1-yl)methyl]-3H-1,2,3,5-oxathiadiazole 2-oxide (Compound 3) 7-OCH₃ 3H-1,2,3,5-oxathiadiazole 2-oxide Not reported (synthetic focus) 121–123
4-(4-Amino-1,2,5-oxadiazol-3-yl)-3H-1,2,3,5-oxathiadiazole 2-oxide Amino-oxadiazole 3H-1,2,3,5-oxathiadiazole 2-oxide Discontinued (viability issues) Not reported
Oxadiazon (Pesticide) 2,4-dichloro-5-isopropoxy 1,3,4-oxadiazol-2(3H)-one Herbicidal (no antidiabetic use) Not reported

Key Findings

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : Compound 45’s 5-chloro group (electron-withdrawing) likely enhances metabolic stability and receptor binding compared to Compound 3’s 7-methoxy group (electron-donating). This aligns with the observed potency of halogenated derivatives in antihyperglycemic activity .
  • Positional Sensitivity : Substitution at the 5-position (Compound 45) vs. 7-position (Compound 3) suggests steric or electronic preferences in target engagement.

Heterocycle Stability: Thermal fragmentation studies () indicate that aryl-substituted oxathiadiazole 2-oxides (like Compound 45) decompose into carbodiimides and SO₂ at elevated temperatures.

Biological Specificity :

  • Compound 45’s antidiabetic activity contrasts with pesticidal oxadiazoles (e.g., oxadiazon), which share the oxadiazole core but differ in substituent placement and functional groups .

Synthetic Routes :

  • Compound 45 and Compound 3 share similar synthesis protocols (e.g., sulfuryl chloride-mediated cyclization), but crystallization solvents differ (e.g., Compound 3 uses cyclohexane/toluene vs. unspecified for Compound 45) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Way 120744
Reactant of Route 2
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